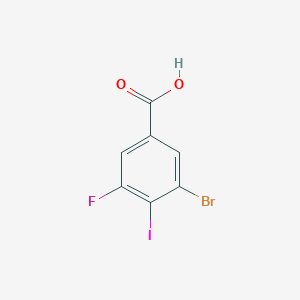![molecular formula C15H13FO3 B14763305 2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763305.png)
2-(4-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound that features a biphenyl structure with a fluoro and methoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Suzuki–Miyaura coupling, utilizing specific catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents can influence the compound’s reactivity and binding affinity. The biphenyl core provides a rigid framework that can interact with various biological receptors or enzymes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-4’-methoxy-1,1’-biphenyl: Similar structure but lacks the acetic acid moiety.
2-Fluoro-4-methoxycarbonylphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Uniqueness
2-(4-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to its combination of fluoro, methoxy, and acetic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13FO3 |
|---|---|
Poids moléculaire |
260.26 g/mol |
Nom IUPAC |
2-[5-fluoro-2-(4-methoxyphenyl)phenyl]acetic acid |
InChI |
InChI=1S/C15H13FO3/c1-19-13-5-2-10(3-6-13)14-7-4-12(16)8-11(14)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) |
Clé InChI |
SCCCAJRYDVOICV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





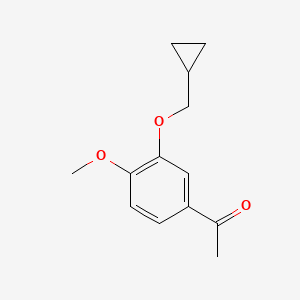
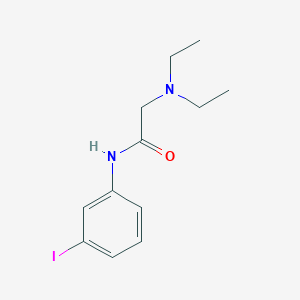
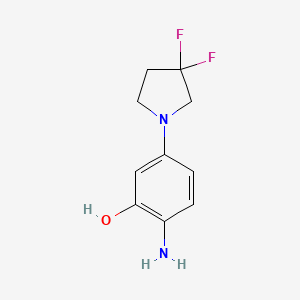
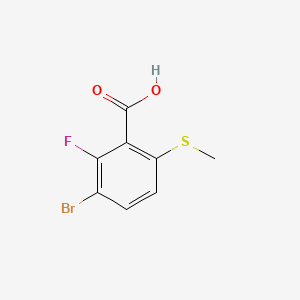
![2a,6a-Epoxy-2,7-methanonaphtho[2,3-b]oxirene](/img/structure/B14763286.png)
![1-(Benzo[d]thiazol-2-yl)-1-(4-fluorophenyl)pent-4-en-1-ol](/img/structure/B14763290.png)
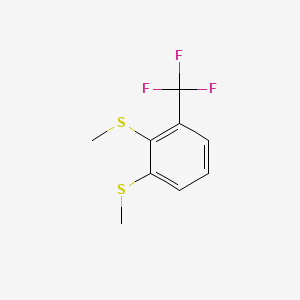
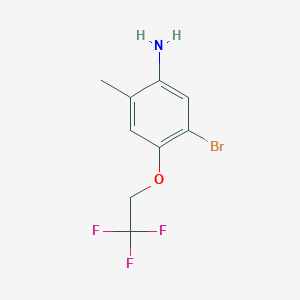
![5-hydroxy-3-(4-hydroxyphenyl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one](/img/structure/B14763298.png)
